molecular formula C18H17BrN4O2S B11129567 2-bromo-5-isopropyl-N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide

2-bromo-5-isopropyl-N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide

Cat. No.: B11129567
M. Wt: 433.3 g/mol
InChI Key: ZJQXHWHIHTWJKL-UHFFFAOYSA-N
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Description

2-bromo-5-isopropyl-N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide is a complex organic compound featuring a thiazole ring, an imidazole moiety, and a bromine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-isopropyl-N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring can be formed through a cyclization reaction.

    Bromination: The thiazole ring can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Isopropyl Group: This can be achieved through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.

    Coupling with the Imidazole Derivative: The imidazole moiety can be introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Final Amidation: The carboxylic acid group on the thiazole ring can be converted to the carboxamide using an amine derivative of the imidazole compound in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The bromine atom on the thiazole ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include alcohols and amines.

    Substitution: Products include various substituted thiazoles with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies can focus on understanding the interaction of these compounds with biological targets.

Medicine

In medicinal chemistry, this compound and its derivatives could be investigated for their potential as therapeutic agents. The presence of the imidazole and thiazole rings suggests possible interactions with enzymes and receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-bromo-5-isopropyl-N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The imidazole ring could coordinate with metal ions in enzyme active sites, while the thiazole ring might interact with hydrophobic pockets.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-5-methyl-1,3,4-thiadiazole: Similar in structure but lacks the isopropyl and imidazole groups.

    5-isopropyl-1,3-thiazole-4-carboxamide: Similar but without the bromine and imidazole groups.

    N-(4-phenyl)-1,3-thiazole-4-carboxamide: Lacks the bromine, isopropyl, and imidazole groups.

Uniqueness

The uniqueness of 2-bromo-5-isopropyl-N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide lies in its combination of functional groups, which can confer unique chemical reactivity and biological activity. The presence of both the imidazole and thiazole rings, along with the bromine substituent, allows for diverse interactions and applications.

This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its potential applications

Properties

Molecular Formula

C18H17BrN4O2S

Molecular Weight

433.3 g/mol

IUPAC Name

2-bromo-N-[4-(1-methylimidazole-2-carbonyl)phenyl]-5-propan-2-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C18H17BrN4O2S/c1-10(2)15-13(22-18(19)26-15)17(25)21-12-6-4-11(5-7-12)14(24)16-20-8-9-23(16)3/h4-10H,1-3H3,(H,21,25)

InChI Key

ZJQXHWHIHTWJKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)Br)C(=O)NC2=CC=C(C=C2)C(=O)C3=NC=CN3C

Origin of Product

United States

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